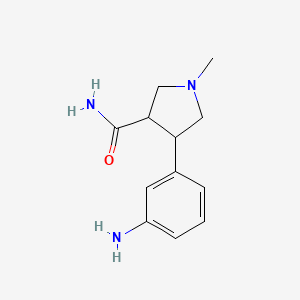

4-(3-Aminophenyl)-1-methylpyrrolidine-3-carboxamide

Description

4-(3-Aminophenyl)-1-methylpyrrolidine-3-carboxamide is a heterocyclic compound featuring a pyrrolidine core substituted with a carboxamide group, a methyl group at the 1-position, and a meta-aminophenyl moiety at the 4-position. The meta-aminophenyl group is a critical structural motif, often associated with bioactivity in pharmaceuticals, including kinase inhibition or receptor modulation .

Properties

IUPAC Name |

4-(3-aminophenyl)-1-methylpyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c1-15-6-10(11(7-15)12(14)16)8-3-2-4-9(13)5-8/h2-5,10-11H,6-7,13H2,1H3,(H2,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYQJHLUTPAHBPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C(C1)C(=O)N)C2=CC(=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Aminophenyl)-1-methylpyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the pyrrolidine ring followed by the introduction of the aminophenyl group. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-Aminophenyl)-1-methylpyrrolidine-3-carboxamide undergoes various types of chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

4-(3-Aminophenyl)-1-methylpyrrolidine-3-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It serves as a probe for studying biological processes and interactions.

Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Aminophenyl)-1-methylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Key Comparative Insights

Core Scaffold Differences

- Pyrrolidine vs. Benzothiazole: The pyrrolidine carboxamide scaffold offers conformational flexibility and hydrogen-bonding capacity, advantageous for CNS drug design. In contrast, 2-(3-aminophenyl)benzothiazole’s rigid benzothiazole core is associated with DNA intercalation and topoisomerase inhibition in anticancer agents .

- Terphenyl Diamines: These dendronized structures exhibit supramolecular self-assembly, enabling applications in nanotechnology. The target compound’s simpler pyrrolidine structure lacks such complexity but may offer easier synthetic scalability .

Role of the Meta-Aminophenyl Group

- Bioactivity: In both 4-(3-aminophenyl)-1-methylpyrrolidine-3-carboxamide and 2-(3-aminophenyl)benzothiazole, the meta-aminophenyl group is critical for target engagement. Evidence suggests meta-substitution improves steric compatibility with hydrophobic enzyme pockets compared to para-substituted analogs .

- Material Science: In polymers (e.g., CAS 1980007-59-7), the 3-aminophenyl group facilitates post-polymerization modifications, such as diazonium coupling, enhancing material durability .

Thermal and Chemical Stability

- Terphenyl diamines exhibit exceptional thermal stability (>300°C) due to aromatic stacking, whereas the pyrrolidine carboxamide may degrade at lower temperatures (~200°C) . Polymer analogs leverage aminophenyl groups for chemical resistance, a property less relevant to the monomeric target compound .

Biological Activity

The compound 4-(3-Aminophenyl)-1-methylpyrrolidine-3-carboxamide is a pyrrolidine derivative that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

4-(3-Aminophenyl)-1-methylpyrrolidine-3-carboxamide can be characterized by its specific molecular structure, which includes a pyrrolidine ring substituted with an amine and a carboxamide group. The structural formula can be represented as follows:

This structure is significant as it influences the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that 4-(3-Aminophenyl)-1-methylpyrrolidine-3-carboxamide exhibits moderate antibacterial activity. In a study comparing various derivatives, this compound demonstrated effective inhibition against both Staphylococcus aureus and Escherichia coli, with inhibition zones measuring 17 mm and 15 mm, respectively . This suggests its potential utility in treating bacterial infections.

Anticancer Properties

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of certain cancer cell lines. For instance, compounds similar to 4-(3-Aminophenyl)-1-methylpyrrolidine-3-carboxamide displayed selective activity against colon carcinoma cells, achieving IC50 values in the sub-micromolar range . This highlights its potential as a lead compound in cancer therapy.

The biological activity of this compound is believed to stem from its ability to interact with specific receptors and enzymes involved in cellular signaling pathways. For example, it may act as an inhibitor of certain kinases or other proteins crucial for tumor growth and bacterial survival. Understanding these mechanisms is essential for optimizing its therapeutic applications.

Case Studies

- Antibacterial Efficacy : A study assessed the antibacterial properties of various analogs of 4-(3-Aminophenyl)-1-methylpyrrolidine-3-carboxamide. The results indicated that while many analogs were inactive, this particular compound showed significant antibacterial effects .

- Anticancer Activity : In another investigation focusing on anticancer effects, researchers found that derivatives of this compound inhibited the growth of several cancer cell lines. The most potent derivatives achieved IC50 values lower than 1 µM against colon cancer cells, suggesting strong antiproliferative effects .

Table 1: Antimicrobial Activity of 4-(3-Aminophenyl)-1-methylpyrrolidine-3-carboxamide

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 17 |

Table 2: Anticancer Activity Against Colon Carcinoma Cell Lines

| Compound | IC50 (µM) |

|---|---|

| 4-(3-Aminophenyl)-1-methylpyrrolidine-3-carboxamide | <1 |

| Analog A | 0.4 |

| Analog B | 0.7 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.